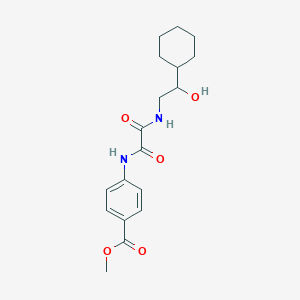

Methyl 4-(2-((2-cyclohexyl-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzoic acid, which is a common component in many pharmaceuticals and is known for its antimicrobial properties . The molecule also contains an aminoethylethanolamine group, which is an organic base used in the industrial manufacture of fuel and oil additives, chelating agents, and surfactants .

Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization for Preterm Labor Treatment

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, a compound with a similar chemical backbone, was characterized as a potent and selective β3-adrenoceptor agonist for treating preterm labor. It showed high affinity for β3-adrenoceptors and potency in inhibiting oxytocin-induced intracellular Ca2+ mobilization, indicating potential therapeutic use in mammals during preterm labor (Croci et al., 2007).

Photopolymerization Applications

A new alkoxyamine bearing a chromophore group, closely related in structure, was proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP2). This compound showed efficiency under UV irradiation to generate the corresponding alkyl and nitroxide radicals, indicating its utility in developing photopolymers and coatings (Guillaneuf et al., 2010).

Chemical Synthesis and Drug Development

Compounds with similar structural features have been utilized in the synthesis of novel drug candidates. For instance, a study on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas, showcasing the versatility of these chemical frameworks in creating pseudopeptidic structures with potential biological activity (Sañudo et al., 2006).

Allosteric Modifiers of Hemoglobin

Analogous compounds have been studied for their ability to modify hemoglobin's oxygen affinity, indicating a potential clinical application in treating conditions associated with oxygen depletion, such as ischemia and stroke. This research demonstrates the compound's ability to interact with biological macromolecules for therapeutic benefits (Randad et al., 1991).

Iron-Catalyzed Synthesis

Related structures have been used in iron-catalyzed synthetic reactions, highlighting the compound's relevance in organic synthesis. For example, the iron-catalyzed benzylation of 1,3-dicarbonyl compounds demonstrates the utility of these chemicals in constructing complex molecules efficiently and sustainably (Kischel et al., 2007).

Eigenschaften

IUPAC Name |

methyl 4-[[2-[(2-cyclohexyl-2-hydroxyethyl)amino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-25-18(24)13-7-9-14(10-8-13)20-17(23)16(22)19-11-15(21)12-5-3-2-4-6-12/h7-10,12,15,21H,2-6,11H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPWOMGUFSNKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775644.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2775646.png)

![2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2775647.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2775653.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2775655.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2775657.png)